(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c21-18(19(8-1-2-9-19)17-4-3-12-24-17)20-10-5-15(6-11-20)22-16-7-13-23-14-16/h3-4,7,12-15H,1-2,5-6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOWSJWTUOHMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
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Formation of the Cyclopentyl-Thiophene Intermediate
Starting Materials: Cyclopentanone and thiophene-2-boronic acid.
Reaction: A Suzuki-Miyaura coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an aqueous-organic solvent mixture.
Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures (80-100°C).
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Formation of the Piperidine-Thiophene Intermediate
Starting Materials: 4-hydroxypiperidine and thiophene-3-carbonyl chloride.
Reaction: An esterification reaction is performed, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Conditions: The reaction is conducted at room temperature to moderate heat (25-50°C).
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Coupling of Intermediates
Starting Materials: The cyclopentyl-thiophene intermediate and the piperidine-thiophene intermediate.
Reaction: A final coupling reaction, possibly using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Conditions: This step is typically carried out at room temperature to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound would likely scale up the aforementioned synthetic routes, optimizing reaction conditions for yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and control. Additionally, purification steps such as recrystallization or chromatography would be crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the thiophene rings can lead to sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or THF.
Products: Reduction can convert carbonyl groups to alcohols or thiophene rings to dihydrothiophenes.
-
Substitution
Reagents: Nucleophiles like amines or alkoxides.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution reactions can introduce new functional groups onto the thiophene rings or the piperidine ring.
Scientific Research Applications
Chemical Formula
- IUPAC Name : (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- Molecular Formula : CHNOS
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.
Case Study: Anticancer Activity
Research has indicated that similar thiophene-containing compounds exhibit anticancer properties. For instance, compounds derived from thiophene have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Thiophene Derivative A | Breast Cancer | Induces Apoptosis | |
| Thiophene Derivative B | Lung Cancer | Cell Cycle Arrest |
Neuropharmacology
The piperidine moiety is known for its role in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression.
Case Study: Neurotransmitter Modulation
Studies have demonstrated that thiophene derivatives can modulate serotonin and dopamine receptors, suggesting potential use in treating mood disorders .
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| Thiophene Derivative C | Serotonin 5-HT | Antagonist | |
| Thiophene Derivative D | Dopamine D2 | Agonist |
Anti-inflammatory Properties
Thiophene derivatives have also been explored for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, which is critical in conditions like arthritis and other inflammatory diseases.
Case Study: Inhibition of Cytokines
Research has shown that certain thiophene compounds can significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism of action for (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene rings could facilitate π-π interactions with aromatic amino acids in proteins, while the piperidine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous compounds would typically involve:
- Crystallographic data (e.g., bond lengths, angles, conformational preferences).
- Pharmacological profiles (e.g., receptor binding, selectivity, metabolic stability).
- Computational modeling (e.g., docking studies, QSAR).
Role of SHELX in Structural Comparisons
For example:
- SHELXL enables precise refinement of atomic coordinates, which is critical for comparing bond lengths and angles between analogs.
- SHELXD is employed in structure solution, aiding in identifying conformational differences between related molecules.
Hypothetical Comparative Table (Illustrative Example)
*No data available in the provided evidence.
Key Limitations in the Evidence
Research Findings and Gaps
- Structural Insights : If crystallized, SHELXL could refine the compound’s structure to compare torsional angles of the cyclopentyl-thiophene unit with analogs, identifying steric or electronic variations .
- Pharmacological Gaps : Without activity data, comparisons of receptor selectivity or metabolic stability remain speculative.
Biological Activity
The compound (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone , a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 356.5 g/mol. The structure includes thiophene rings, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O2S |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone |
| CAS Number | 1421473-12-2 |
The mechanism of action for this compound involves its interaction with various biological targets, primarily enzymes and receptors. It is hypothesized that the thiophene moieties contribute to binding affinity and selectivity towards specific targets, potentially modulating enzymatic activity and signaling pathways.
Antiparasitic Activity
Research indicates that compounds with similar structures, particularly those containing thiophene rings, exhibit significant activity against parasites like Trypanosoma brucei and Leishmania. For instance, a study on related thiophene derivatives demonstrated competitive inhibition of trypanothione reductase (TryR), a key enzyme in these organisms. The lead compound showed an IC50 value of 1 μM against TryR, indicating strong inhibitory potential .
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer properties. Compounds with similar functional groups have shown promising results in inhibiting tumor cell proliferation. For example, certain derivatives exhibited selective cytotoxicity against glioma cells while sparing normal astrocytes, suggesting a potential therapeutic window .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence and position of thiophene rings significantly influence the potency and selectivity of the compounds. For instance:
- Positioning of Thiophene : Variations in the positioning of thiophene groups can lead to changes in binding affinity to target enzymes.
- Functional Group Modifications : Alterations in substituents on the piperidine ring have been shown to enhance or diminish biological activity.
Case Study 1: Trypanosoma brucei Inhibition
A series of analogs were synthesized based on the structure of (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone. The most potent analogs were tested against T. brucei, revealing that modifications at the piperidine ring could significantly alter inhibitory potency. The best-performing compound had an IC50 value of 0.91 μM, demonstrating strong potential as an antiparasitic agent .
Case Study 2: Anticancer Activity in Glioma Models
In vitro studies on glioma cell lines revealed that certain derivatives exhibited IC50 values as low as 5 μM, indicating effective inhibition of cell viability. The mechanisms involved included induction of apoptosis and cell cycle arrest at G2/M phase . These findings suggest that further development could lead to viable therapeutic options for glioblastoma treatment.
Q & A
Q. What synthetic methodologies are established for this compound?
The synthesis involves multi-component coupling reactions mediated by transition metals. For example:
- Zirconium-mediated reactions assemble heterocycles by cleaving C≡N bonds and reorganizing Si–C bonds. Steric hindrance (e.g., isopropyl or tert-butyl substituents) directs reaction pathways, enabling selective intermediate formation (eq. (11)) .
- Palladium catalysis activates C–Si bonds in silylaryl bromides, coupling with alkynes to form benzosiloles .
| Method | Key Features | Reference |
|---|---|---|
| Zr-mediated | Multi-component, steric control | |
| Pd-catalyzed | C–Si activation, benzosiloles |
Q. How is the compound structurally characterized?
- NMR spectroscopy (¹H/¹³C) confirms connectivity of thiophene and piperidine moieties.
- High-resolution mass spectrometry verifies molecular weight.
- X-ray crystallography resolves stereochemistry, particularly when steric effects influence conformation .
Advanced Research Questions
Q. How do transition metals mechanistically influence synthesis?
Metals like palladium and rhodium enable critical bond activations:
- Palladium facilitates C–Si cleavage and aryl-alkyne coupling (e.g., benzosilole formation) .
- Rhodium cleaves trialkylsilyl groups under mild conditions, forming benzosiloles via C(sp³)–Si activation. Computational studies show metal coordination lowers activation barriers, favoring selective bond reorganization .
| Catalyst | Reaction Type | Product | Reference |
|---|---|---|---|
| Ag/Zn | Silylene transfer | trans-Dioxasilacyclononenes | |
| Rh | Si–C cleavage | Benzosiloles |
Q. How can contradictory catalytic efficiency data be resolved?
Discrepancies arise from metal-ligand interactions and solvent effects :
- Silver/zinc combinations yield trans-dioxasilacyclononenes, while copper favors azasilacyclopentadienes .
- Systematic screening of catalysts (Ag, Cu, Zn) and conditions (temperature, solvent polarity) optimizes pathways. Kinetic studies and in situ spectroscopy clarify intermediate stability .
Q. What computational models predict biological activity?
- Molecular docking and QSAR models analyze interactions with targets (e.g., kinases). Thiophene sulfur and piperidine nitrogen form hydrogen bonds in docking studies.
- MD simulations assess binding stability, while ADMET predictions evaluate pharmacokinetics. Experimental validation via enzyme assays (e.g., IC₅₀) is critical .
Q. How is regioselectivity optimized in multi-component reactions?
- Steric/electronic factors : Bulky nitriles (e.g., t-BuCN) direct zirconium-mediated couplings to specific intermediates (Scheme 9) .
- Solvent polarity and temperature influence transition states. Polar aprotic solvents enhance nitrile activation, favoring C≡N insertion .
Methodological Recommendations
- For synthetic challenges , combine steric-controlled zirconium reactions with Pd/Rh catalysis for bond activation .
- Use computational tools (docking, QSAR) to prioritize biological targets before experimental validation .
- Resolve catalytic contradictions via high-throughput screening and kinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
